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Introduction
SRI-32743 is a novel quinazoline-based allosteric modulator of the dopamine transporter (DAT)

and the norepinephrine transporter (NET).[1][2][3] As an allosteric modulator, SRI-32743 binds

to a site on the transporter protein that is distinct from the primary binding site for dopamine

and norepinephrine. This interaction modulates the transporter's function without directly

competing with the endogenous neurotransmitters.[4][5][6] SRI-32743 has shown therapeutic

potential in preclinical models, particularly in the context of HIV-1 Tat-induced neurocognitive

impairments and potentiation of cocaine reward.[7][8]

These application notes provide detailed protocols for in vitro and in vivo behavioral studies to

characterize the effects of SRI-32743.
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Parameter Transporter Value Cell Line Reference

IC₅₀ (Dopamine

Uptake

Inhibition)

hDAT 8.16 ± 1.16 µM CHO-K1 [2][3]

hNET 12.03 ± 3.22 µM CHO-K1 [2][3]

IC₅₀

([³H]Nisoxetine

Binding

Inhibition)

hNET 26.43 ± 5.17 µM CHO-K1 [2][3]

Emax ([³H]DA

Uptake)
hDAT 61.42 - 66.05% Not Specified [2][3]

hNET 61.42 - 66.05% Not Specified [2][3]

Effect on [³H]DA

Uptake Kinetics
hNET

Concentration-

dependently

increased affinity

(decreased Km)

CHO-K1 [1][2]

hNET Preserved Vmax CHO-K1 [1][2]
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Behavioral
Assay

Animal Model
SRI-32743
Dose (i.p.)

Effect Reference

Novel Object

Recognition

(NOR)

Doxycycline-

inducible Tat

transgenic (iTat-

tg) mice

10 mg/kg

Ameliorated Tat-

induced

impairment

[8]

Cocaine

Conditioned

Place Preference

(CPP)

iTat-tg mice 1 or 10 mg/kg

Ameliorated Tat-

induced

potentiation of

cocaine reward

[8]

Phasic

Dopamine

Release

(Caudate

Putamen)

iTat-tg mice 10 mg/kg

Reversed Tat-

induced increase

in baseline

dopamine

release

[7][9]

Experimental Protocols
In Vitro Protocol: Dopamine Transporter (DAT) Uptake
Assay
This protocol is adapted from methodologies used to characterize SRI-32743 and similar

compounds.

Objective: To determine the effect of SRI-32743 on dopamine uptake by cells expressing the

human dopamine transporter (hDAT).

Materials:

HEK-293 or CHO-K1 cells stably expressing hDAT

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

Poly-D-lysine coated 96-well plates
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Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM

MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

[³H]Dopamine

SRI-32743

Nomifensine (for defining non-specific uptake)

Scintillation fluid

Microplate scintillation counter

Procedure:

Cell Plating: Seed hDAT-expressing cells onto poly-D-lysine coated 96-well plates at a

density that allows for confluent monolayers on the day of the assay.

Compound Preparation: Prepare stock solutions of SRI-32743 and nomifensine in a suitable

vehicle (e.g., DMSO). Prepare serial dilutions of SRI-32743 in KRH buffer. The final

concentration of DMSO in the assay should be ≤ 0.1%.

Assay: a. On the day of the experiment, wash the cell monolayers twice with KRH buffer. b.

Add 50 µL of KRH buffer containing the desired concentration of SRI-32743 or vehicle to

each well. For non-specific uptake control wells, add 50 µL of KRH buffer containing a high

concentration of nomifensine (e.g., 10 µM). c. Pre-incubate the plate at room temperature for

10-20 minutes. d. Initiate the uptake by adding 50 µL of KRH buffer containing [³H]Dopamine

(final concentration typically 10-20 nM). e. Incubate for 10 minutes at room temperature. f.

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with

ice-cold KRH buffer. g. Lyse the cells by adding 100 µL of 1% SDS or other suitable lysis

buffer. h. Add 150 µL of scintillation fluid to each well. i. Quantify the amount of [³H]Dopamine

taken up by the cells using a microplate scintillation counter.

Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake (in the

presence of nomifensine) from the total uptake. b. Express the data as a percentage of the

control (vehicle-treated) specific uptake. c. Generate dose-response curves and calculate

the IC₅₀ value for SRI-32743 using non-linear regression analysis.
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In Vivo Protocol: Novel Object Recognition (NOR) Test
This protocol is based on the study by Zhu et al. (2022) investigating the effect of SRI-32743 on

cognitive deficits in a mouse model.[8]

Objective: To assess the effect of SRI-32743 on recognition memory.

Animals: Doxycycline-inducible Tat transgenic (iTat-tg) mice. Tat expression is induced by

doxycycline in the drinking water.

Apparatus:

An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material that is

easy to clean.

Two sets of identical objects (e.g., small plastic toys, metal blocks) that are of similar size but

differ in shape and texture. The objects should be heavy enough that the mice cannot

displace them.

Procedure:

Habituation (Day 1): a. Place each mouse individually into the empty open-field arena for 10

minutes to allow for habituation to the new environment. b. Return the mouse to its home

cage.

Training/Familiarization (Day 2): a. Place two identical objects (A and A) in opposite corners

of the arena. b. Administer SRI-32743 (10 mg/kg, i.p.) or vehicle 30-60 minutes before the

training session. c. Place the mouse in the center of the arena and allow it to explore the

objects for 10 minutes. d. Record the time spent exploring each object. Exploration is defined

as the mouse's nose being within 2 cm of the object and oriented towards it. e. Return the

mouse to its home cage.

Testing (Day 2, after a retention interval): a. After a retention interval (e.g., 1-4 hours),

replace one of the familiar objects with a novel object (B). The position of the novel object

should be counterbalanced across animals. b. Place the mouse back into the arena and

allow it to explore the objects for 5-10 minutes. c. Record the time spent exploring the

familiar object (A) and the novel object (B).
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Data Analysis: a. Calculate the discrimination index (DI) using the following formula: DI =

(Time exploring novel object - Time exploring familiar object) / (Total time exploring both

objects) b. A positive DI indicates a preference for the novel object and intact recognition

memory. c. Compare the DI between the SRI-32743-treated and vehicle-treated groups

using an appropriate statistical test (e.g., t-test or ANOVA).

In Vivo Protocol: Conditioned Place Preference (CPP)
This protocol is based on the study by Zhu et al. (2022) to evaluate the effect of SRI-32743 on

the rewarding properties of cocaine.[8]

Objective: To determine if SRI-32743 can attenuate the potentiation of cocaine-induced

conditioned place preference.

Animals: Doxycycline-inducible Tat transgenic (iTat-tg) mice.

Apparatus:

A three-chamber CPP apparatus. The two conditioning chambers should be distinct in terms

of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The middle

chamber is typically neutral.

Procedure:

Pre-Conditioning (Day 1): a. Place each mouse in the central chamber and allow free access

to all three chambers for 15-20 minutes. b. Record the time spent in each chamber to

establish baseline preference. Animals showing a strong unconditioned preference for one of

the conditioning chambers may be excluded.

Conditioning (Days 2-5): a. This phase consists of alternating injections of cocaine and saline

paired with one of the conditioning chambers. The design should be counterbalanced. b. On

cocaine conditioning days, administer SRI-32743 (1 or 10 mg/kg, i.p.) or vehicle 30-60

minutes before the cocaine injection (e.g., 10 mg/kg, i.p.). Immediately confine the mouse to

one of the conditioning chambers for 30 minutes. c. On saline conditioning days, administer

a saline injection and confine the mouse to the opposite conditioning chamber for 30

minutes.
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Post-Conditioning Test (Day 6): a. Place the mouse in the central chamber and allow free

access to all three chambers for 15-20 minutes (in a drug-free state). b. Record the time

spent in each chamber.

Data Analysis: a. Calculate the preference score as the time spent in the drug-paired

chamber minus the time spent in the saline-paired chamber during the post-conditioning test.

b. Compare the preference scores between the different treatment groups (e.g., vehicle +

saline, vehicle + cocaine, SRI-32743 + cocaine) using ANOVA.
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Caption: Putative signaling pathway for SRI-32743.
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Note on the Signaling Pathway: The direct impact of SRI-32743 on specific downstream

signaling cascades like Protein Kinase C (PKC) and ERK has not been definitively established.

It is known that DAT and NET function can be modulated by these pathways.[10][11][12][13]

[14][15] The dotted lines in the diagram indicate a potential, but not yet confirmed, link between

SRI-32743's allosteric modulation and these intracellular signaling molecules. Further research

is required to elucidate the precise downstream effects of SRI-32743.
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Caption: General experimental workflow for SRI-32743 studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effects of SRI-32743, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and
Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. mdpi.com [mdpi.com]

4. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC
[pmc.ncbi.nlm.nih.gov]

5. Review on allosteric modulators of dopamine receptors so far - PMC
[pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1
Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate
Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC
[pmc.ncbi.nlm.nih.gov]

8. SRI-32743, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of
the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat
transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1
Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate
Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Protein kinase C-mediated functional regulation of dopamine transporter is not achieved
by direct phosphorylation of the dopamine transporter protein - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Acetylcholine Receptor Stimulation Activates Protein Kinase C Mediated Internalization
of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

12. Protein kinase C regulation of dopamine transporter initiated by nicotinic receptor
activation in slices of rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15580686?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39063123/
https://pubmed.ncbi.nlm.nih.gov/39063123/
https://pdfs.semanticscholar.org/c7f2/5dc881bc725c0f04797bbf9ac60c42e67d5c.pdf
https://www.mdpi.com/1422-0067/25/14/7881
https://pmc.ncbi.nlm.nih.gov/articles/PMC6703927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6703927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10948587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10948587/
https://www.mdpi.com/1420-3049/28/1/178
https://pmc.ncbi.nlm.nih.gov/articles/PMC9875314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9875314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9875314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9875314/
https://pubmed.ncbi.nlm.nih.gov/36126727/
https://pubmed.ncbi.nlm.nih.gov/36126727/
https://pubmed.ncbi.nlm.nih.gov/36126727/
https://pubmed.ncbi.nlm.nih.gov/36456195/
https://pubmed.ncbi.nlm.nih.gov/36456195/
https://pubmed.ncbi.nlm.nih.gov/36456195/
https://pubmed.ncbi.nlm.nih.gov/36456195/
https://pubmed.ncbi.nlm.nih.gov/11331404/
https://pubmed.ncbi.nlm.nih.gov/11331404/
https://pubmed.ncbi.nlm.nih.gov/11331404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8062973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8062973/
https://pubmed.ncbi.nlm.nih.gov/11331413/
https://pubmed.ncbi.nlm.nih.gov/11331413/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Inactivation of ERK1/2 Signaling in Dopaminergic Neurons by Map Kinase Phosphatase
MKP3 Regulates Dopamine Signaling and Motivation for Cocaine - PMC
[pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols for Behavioral Studies
of SRI-32743]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580686#experimental-design-for-sri-32743-
behavioral-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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